1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene is a halogenated aromatic compound with the molecular formula C8H7BrFNO3. It is a yellow crystalline solid with a melting point of 67-68°C. This compound contains several functional groups, including a bromine atom, a fluorine atom, a nitro group, and an ethoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene typically involves the reaction of 1-bromo-2-nitro-4-fluorobenzene with ethyl alcohol under acidic conditions. The resulting product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include bromine, ethyl alcohol, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Catalysis: It is investigated for its potential use in catalytic processes.
Mechanism of Action
The mechanism of action of 1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene involves its participation in electrophilic aromatic substitution reactions. The nitro group deactivates the aromatic ring, making it less reactive towards electrophiles. The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of various substituted derivatives .
Comparison with Similar Compounds
1-Bromo-5-ethoxy-3-fluoro-2-nitrobenzene can be compared with other halogenated aromatic compounds such as:
These compounds share similar functional groups but differ in the position of the substituents on the aromatic ring, which can influence their reactivity and applications. The presence of the ethoxy group in this compound makes it unique and potentially more versatile in certain synthetic applications.
Properties
IUPAC Name |
1-bromo-5-ethoxy-3-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-5-3-6(9)8(11(12)13)7(10)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZBONKOUXMAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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